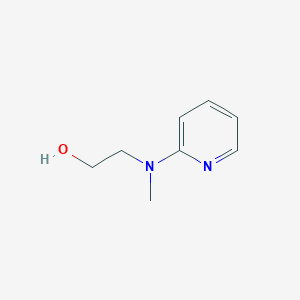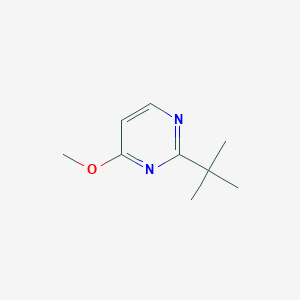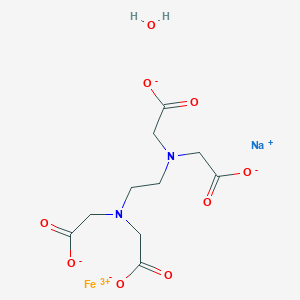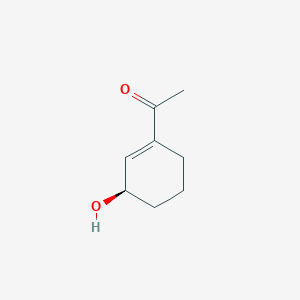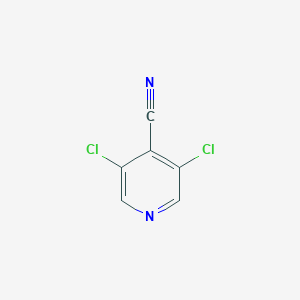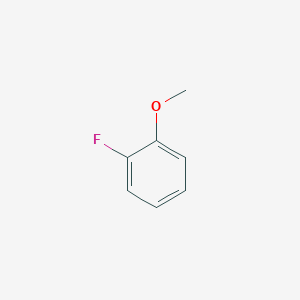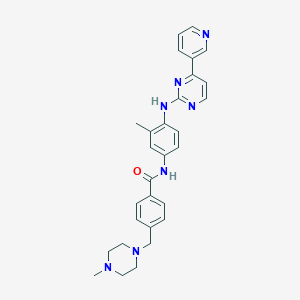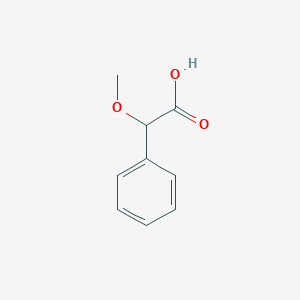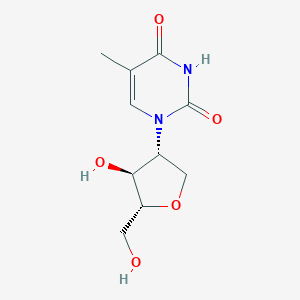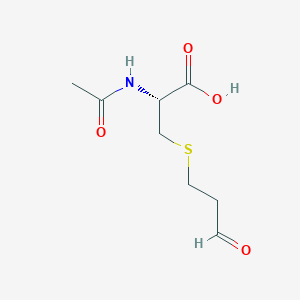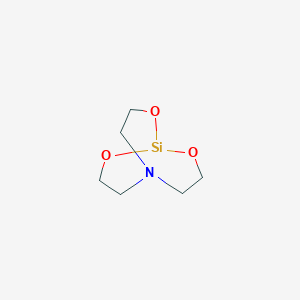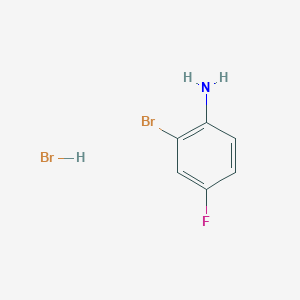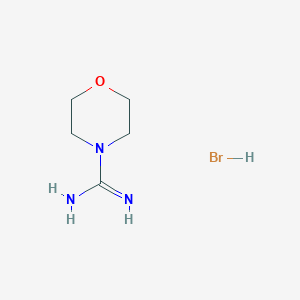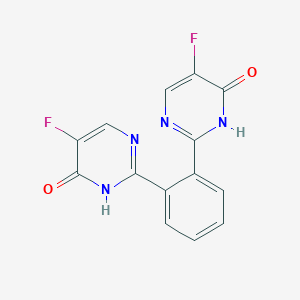
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and is known for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which play a crucial role in various biochemical pathways. This inhibition can lead to the modulation of various cellular processes, which can have therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) have been studied extensively. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has also been shown to have potential applications in the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
The potential applications of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) are vast, and there are several future directions that can be explored. One of the primary directions is the synthesis of various bioactive molecules using this compound as a starting material. Additionally, the development of new metal complexes using this compound as a ligand can also lead to new applications in catalysis and material science. Further research can also be conducted to understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a promising compound that has gained significant attention in the field of scientific research. This compound has various applications in medicinal chemistry, material science, and catalysis. The synthesis of this compound is simple and straightforward, making it readily available for research purposes. The potential applications of this compound are vast, and further research can lead to new discoveries and developments in various fields.
Métodos De Síntesis
The synthesis of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) involves the reaction of 2,2'-(phenylene)bis(5-fluoro) with cyanoacetamide in the presence of a base. The reaction takes place at a high temperature, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) has various applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
143501-89-7 |
|---|---|
Nombre del producto |
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- |
Fórmula molecular |
C14H8F2N4O2 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
5-fluoro-2-[2-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22) |
Clave InChI |
CAOHYWHMHUVSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Otros números CAS |
143501-89-7 |
Sinónimos |
5-fluoro-2-[2-(5-fluoro-4-oxo-3H-pyrimidin-2-yl)phenyl]-3H-pyrimidin-4 -one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



